![molecular formula C5H8ClN3OS B1272655 2-[(4-氯-1,2,5-噻二唑-3-基)(甲基)氨基]乙醇 CAS No. 877802-01-2](/img/structure/B1272655.png)

2-[(4-氯-1,2,5-噻二唑-3-基)(甲基)氨基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

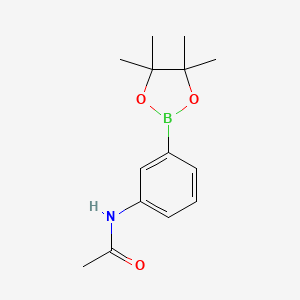

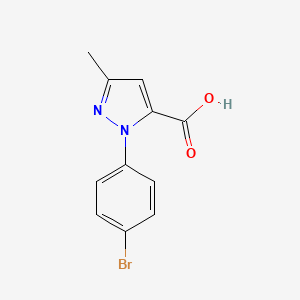

“2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 877802-01-2 . It has a molecular weight of 193.66 and its IUPAC name is 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.科学研究应用

抗菌剂:一项研究从 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱合成缩氮唑,显示出对细菌和真菌菌株的中等抗菌活性 (Sah、Bidawat、Seth 和 Gharu,2014)。

抗菌特性:另一项研究重点关注 2-取代-6-(4-甲基-6-取代肉桂oline-3-基)咪唑并[2,1-b][1,3,4]噻二唑的合成,并评估了它们对革兰氏阳性和革兰氏阴性细菌的抗菌特性 (Jakhar 和 Makrandi,2010)。

缩合反应:一项研究考察了 3-取代 5-苯基-1,2-二硫杂蒽盐与 2-氨基-N-杂环的缩合,产生黄色和橙色化合物,这对于理解分子相互作用非常重要 (Mitchell 和 Reid,1982)。

抗氧化衍生物:关于在环状酰亚胺上合成 1,3,4-噻二唑和 1,3,4-恶二唑的新衍生物的研究揭示了具有潜在抗氧化作用的化合物的产生 (Al-Haidari 和 Al-Tamimi,2021)。

抗增殖剂中的亲脂性:一项研究调查了抗增殖活性 4-(5-氨基-1,3,4-噻二唑-2-基)苯-1,3-二醇的亲脂性,这在药物设计中至关重要 (Niewiadomy、Skrzypek、Matysiak 和 Studziński,2010)。

作用机制

Target of Action

Thiadiazole derivatives have been reported to interact with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It’s worth noting that thiadiazole derivatives have been found to inhibit urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition is achieved by the compound interacting with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by thiadiazole derivatives can affect the urea cycle, leading to a decrease in ph, which is essential for the survival of certain bacteria .

Pharmacokinetics

The compound’s molecular weight (19366) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of urease by thiadiazole derivatives can lead to a decrease in ph, which can affect the survival of certain bacteria .

属性

IUPAC Name |

2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJOQMYKEIAUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NSN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378187 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

CAS RN |

877802-01-2 |

Source

|

| Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)